molecular formula C17H22ClNO B5335408 N-[(3-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride

N-[(3-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride

Cat. No.: B5335408
M. Wt: 291.8 g/mol
InChI Key: SAFPZZGDIHGOKE-UHFFFAOYSA-N
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Description

N-[(3-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as substituted anilines. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride typically involves a multi-step process:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of phenol to form 3-ethoxyphenol. This reaction is usually carried out using ethyl iodide and a base such as potassium carbonate.

    Benzylation: The 3-ethoxyphenol is then subjected to a benzylation reaction using benzyl chloride in the presence of a base like sodium hydroxide to form 3-ethoxybenzyl chloride.

    Amination: The 3-ethoxybenzyl chloride is then reacted with 4-methylphenylmethanamine in the presence of a catalyst such as palladium on carbon to form the desired amine.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the interactions between substituted anilines and biological targets. It helps in understanding the binding affinities and mechanisms of action of similar compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and solubility make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride
  • N-[(3-ethoxyphenyl)methyl]-1-(3-methylphenyl)methanamine;hydrochloride
  • N-[(3-ethoxyphenyl)methyl]-1-(4-ethylphenyl)methanamine;hydrochloride

Uniqueness

N-[(3-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride is unique due to the presence of both ethoxy and methyl groups, which influence its chemical reactivity and biological activity. The specific arrangement of these groups allows for distinct interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-3-19-17-6-4-5-16(11-17)13-18-12-15-9-7-14(2)8-10-15;/h4-11,18H,3,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFPZZGDIHGOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC2=CC=C(C=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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